
3-Methylhexa-2,4-dienoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methylhexa-2,4-dienoyl chloride is an organic compound with the molecular formula C7H9ClO. It is a derivative of hexa-2,4-dienoic acid, where the carboxyl group is replaced by a chloride group. This compound is known for its reactivity and is used in various chemical synthesis processes.
准备方法
Synthetic Routes and Reaction Conditions
3-Methylhexa-2,4-dienoyl chloride can be synthesized through the reaction of 3-methylhexa-2,4-dienoic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the carboxylic acid reacts with thionyl chloride to form the corresponding acyl chloride, releasing sulfur dioxide (SO2) and hydrogen chloride (HCl) gases as by-products.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and efficient gas scrubbing systems to handle the by-products. The reaction is carefully controlled to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
3-Methylhexa-2,4-dienoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Addition Reactions: The conjugated diene system in the compound can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines (e.g., methylamine), alcohols (e.g., methanol), and thiols (e.g., ethanethiol). These reactions typically occur under mild conditions with the presence of a base to neutralize the released HCl.
Addition Reactions: Reagents such as bromine (Br2) or hydrogen bromide (HBr) are used. These reactions often require a catalyst or specific conditions to proceed efficiently.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Amides, esters, and thioesters.
Addition Reactions: Dihalides or halohydrins.
Oxidation and Reduction: Carboxylic acids or alcohols.
科学研究应用
3-Methylhexa-2,4-dienoyl chloride is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: It is involved in the synthesis of potential drug candidates and bioactive compounds.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-methylhexa-2,4-dienoyl chloride involves its reactivity as an acyl chloride. The compound readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
相似化合物的比较
Similar Compounds
Hexa-2,4-dienoyl chloride: Similar structure but without the methyl group at the 3-position.
3-Methylhexa-2,4-dienoic acid: The parent carboxylic acid of 3-methylhexa-2,4-dienoyl chloride.
3-Methylhexa-2,4-dienyl alcohol: The corresponding alcohol derivative.
Uniqueness
This compound is unique due to its combination of a conjugated diene system and an acyl chloride functional group. This combination imparts distinct reactivity, making it a valuable intermediate in organic synthesis.
属性
CAS 编号 |
72006-12-3 |
|---|---|
分子式 |
C7H9ClO |
分子量 |
144.60 g/mol |
IUPAC 名称 |
3-methylhexa-2,4-dienoyl chloride |
InChI |
InChI=1S/C7H9ClO/c1-3-4-6(2)5-7(8)9/h3-5H,1-2H3 |
InChI 键 |
AMUAAMAKGLXTCS-UHFFFAOYSA-N |
规范 SMILES |
CC=CC(=CC(=O)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




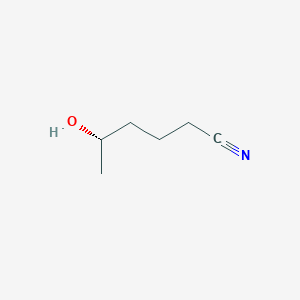
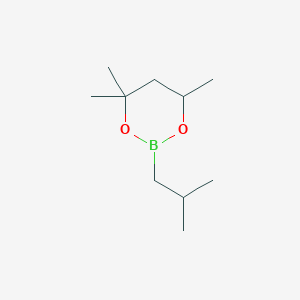
![6,7-Dihydro-3H,5H-[1,2,4]dithiazolo[4,3-a]pyrimidine-3-thione](/img/structure/B14470182.png)

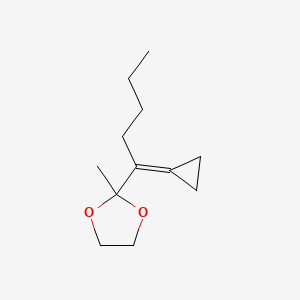

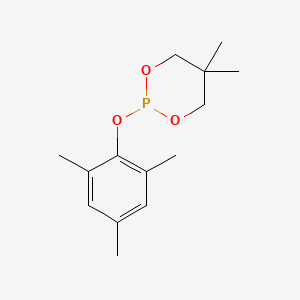
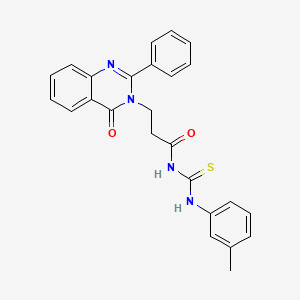
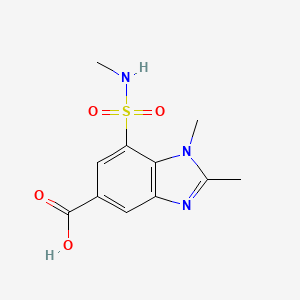
![2-Propanol, 1,3-bis[2-(phenylmethoxy)phenoxy]-](/img/structure/B14470227.png)


